

A Technical Guide to 1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,2-Dioxathiolane 2,2-dioxide

Cat. No.: B136020

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **1,3,2-Dioxathiolane 2,2-dioxide**, a highly reactive cyclic sulfate ester. It serves as a versatile intermediate in organic synthesis and a functional component in electrochemical applications. This document covers its nomenclature, physicochemical properties, synthesis protocols, and key applications, with a focus on data relevant to scientific research and development.

Nomenclature and Synonyms

1,3,2-Dioxathiolane 2,2-dioxide is known by a variety of names in scientific literature and chemical catalogs. Its systematic IUPAC name is 1,3,2 λ^6 -dioxathiolane-2,2-dione.[1][2] The compound's structure integrates a sulfone group into a 1,3-dioxolane ring, resulting in significant ring strain and high electrophilic reactivity.[1][3]

Common synonyms and identifiers include:

- Ethylene sulfate[1]
- 1,2-Ethylene sulfate[1][2][4]
- DTD (common abbreviation)[5][6]
- Ethylene glycol cyclic sulfate[1][4][5]

- Glycol sulfate[7]
- Sulfuric acid, cyclic ethylene ester[7]
- NSC 526594[1][4]
- BRN 1237731[7]

Physicochemical and Safety Data

The properties of **1,3,2-Dioxathiolane 2,2-dioxide** are summarized below. It is a potent alkylating agent and is suspected of causing cancer.[4][8][9] It is also classified as causing severe skin burns, eye damage, and potential allergic skin reactions.[7]

Table 1: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	1072-53-3	[1][3][4][7]
Molecular Formula	C ₂ H ₄ O ₄ S	[1][2][4]
Molecular Weight	124.12 g/mol	[1][3][4]
Canonical SMILES	C1COS(=O)(=O)O1	[1]
InChI	InChI=1S/C2H4O4S/c3-7(4)5-1-2-6-7/h1-2H2	[1]

| InChI Key | ZPFAVCIQZKRBGF-UHFFFAOYSA-N |[1][3] |

Table 2: Physicochemical Properties

Property	Value	Source(s)
Appearance	White to light yellow crystalline powder/solid	[1] [4] [8] [10]
Melting Point	95-99 °C	[1] [4] [8] [11]
Boiling Point	231.1 ± 7.0 °C (at 760 Torr)	[6] [11] [12]
Density	~1.604 g/cm ³	[6] [11] [12]
Purity	Typically >98% (by GC)	[1] [9] [13]

| Solubility | Soluble in polar solvents and hot toluene; moisture-sensitive [\[\[1\]\[10\]\]](#) |

Table 3: GHS Hazard Information

Hazard Code	Description	Source(s)
H302	Harmful if swallowed	[7] [9]
H314	Causes severe skin burns and eye damage	[7]
H317	May cause an allergic skin reaction	[7] [9]

| H351 | Suspected of causing cancer [\[\[7\]\[9\]\]](#) |

Experimental Protocol: Two-Step Synthesis

A widely employed method for preparing **1,3,2-Dioxathiolane 2,2-dioxide** involves a two-step process starting from a 1,2-diol (ethylene glycol).[\[8\]](#)[\[14\]](#) This procedure first forms a cyclic sulfite intermediate, which is subsequently oxidized to the final cyclic sulfate product.[\[8\]](#)

Step 1: Synthesis of the Cyclic Sulfite Intermediate (Glycol Sulfite)

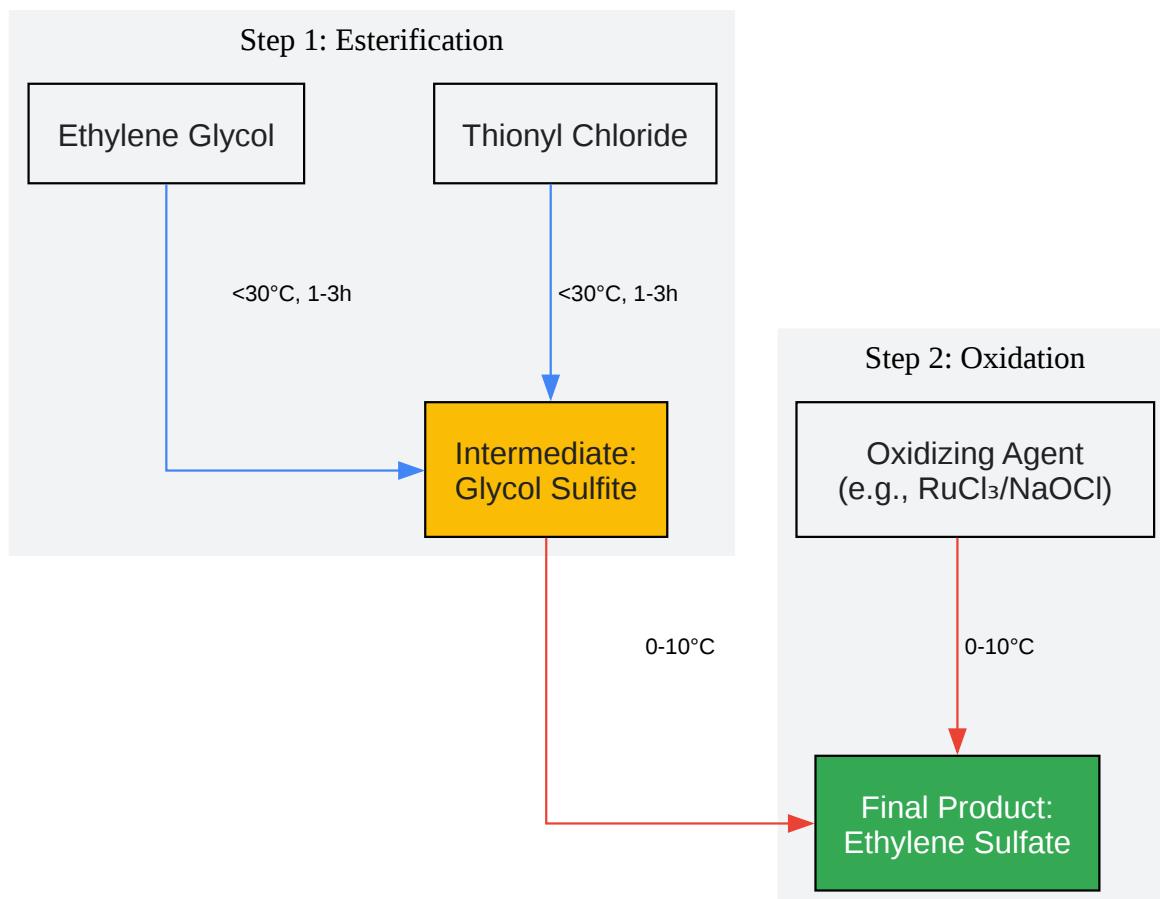
- In a reaction vessel equipped with a stirrer and under an inert atmosphere, control the temperature of ethylene glycol between 0 °C and 50 °C.[\[14\]](#)

- Slowly add thionyl chloride dropwise to the ethylene glycol to initiate an esterification reaction.[8][14]
- After the addition is complete, maintain the temperature below 30 °C and stir the mixture for 1-3 hours to ensure the reaction goes to completion.[14] The product of this step is the intermediate, glycol sulfite.

Step 2: Oxidation to Ethylene Sulfate

- Cool the reaction mixture containing the glycol sulfite to a temperature range of 0-10 °C.[14]
- Prepare a separate oxidation system. A common method involves using a ruthenium trichloride catalyst with a chlorine bleach solution (sodium hypochlorite) as the oxidant.[14]
- Slowly add the oxidant to the glycol sulfite solution while maintaining the temperature between 0-10 °C.[14] The oxidation converts the cyclic sulfite to the cyclic sulfate.[8]
- Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC), until the intermediate is no longer detected.[14]
- Upon completion, the crude ethylene sulfate product can be isolated by filtration and purified by recrystallization.[14]

Key Applications


4.1 Electrolyte Additive for Lithium-Ion Batteries **1,3,2-Dioxathiolane 2,2-dioxide** is extensively researched as a film-forming electrolyte additive in lithium-ion batteries.[1][3] When added to the electrolyte, it preferentially decomposes on the electrode surface to form a stable and ionically conductive solid electrolyte interphase (SEI).[1][3] This SEI layer is crucial for improving battery performance by enhancing cycling stability, inhibiting the decline of initial battery capacity, and increasing overall lifetime.[1][6]

4.2 Reagent in Organic Synthesis Due to its high reactivity, ethylene sulfate is a valuable electrophile and alkylating agent in organic synthesis.[3][4][8] The strained ring structure facilitates nucleophilic attack, leading to ring-opening reactions.[3] This property is harnessed for the stereospecific introduction of functional groups into complex molecules, serving as a key

intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.^{[3][15]}

Visualization of Synthesis Pathway

The logical workflow for the common two-step synthesis of ethylene sulfate is depicted below.

[Click to download full resolution via product page](#)

Caption: Two-step synthesis of Ethylene Sulfate from Ethylene Glycol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1,3,2-Dioxathiolane 2,2-dioxide (EVT-289146) | 1072-53-3 [evitachem.com]
- 2. scbt.com [scbt.com]
- 3. 1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate) [benchchem.com]
- 4. usbio.net [usbio.net]
- 5. Ethylene sulfate | 1072-53-3 | FE29776 | Biosynth [biosynth.com]
- 6. Ethylenesulfate DTD CAS 1072-53-3 for Additive for lithium-ion battery electrolyte from China manufacturer - Xinggao Chemical [xgchemicals.com]
- 7. 1,3,2-Dioxathiolane, 2,2-dioxide | C2H4O4S | CID 14075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ETHYLENESULFATE | 1072-53-3 [chemicalbook.com]
- 9. 1,3,2-Dioxathiolane 2,2-Dioxide | 1072-53-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. chembk.com [chembk.com]
- 12. chemwhat.com [chemwhat.com]
- 13. 1,3,2-Dioxathiolane 2,2-Dioxide | 1072-53-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 14. CN105481826A - Preparation method of ethylene sulfate - Google Patents [patents.google.com]
- 15. nbanno.com [nbanno.com]
- To cite this document: BenchChem. [A Technical Guide to 1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b136020#synonyms-for-1-3-2-dioxathiolane-2-2-dioxide-e-g-ethylene-sulfate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com